4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1-methyl-1H-imidazole derivative, followed by sulfonylation and subsequent coupling with a phenylmorpholine derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides .
Scientific Research Applications
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or active sites of enzymes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative with similar binding properties.
2-phenylmorpholine: A morpholine derivative with a phenyl group, lacking the sulfonyl and imidazole moieties.
Sulfonyl imidazoles: Compounds with a sulfonyl group attached to an imidazole ring, but without the morpholine and phenyl groups.
Uniqueness
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-phenylmorpholine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole, sulfonyl, and phenylmorpholine moieties allows for versatile interactions and applications in various fields .
Properties
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-16-10-14(15-11-16)21(18,19)17-7-8-20-13(9-17)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVBWFNLVORREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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